molecular formula C25H29N3O3S B3299545 N-(2,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide CAS No. 899911-80-9

N-(2,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide

Cat. No.: B3299545
CAS No.: 899911-80-9
M. Wt: 451.6 g/mol
InChI Key: ZEODMASILQHTHL-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core. This compound is distinguished by its spirocyclic system, which confers conformational rigidity, and a sulfanyl linkage bridging the diazaspiro ring to the acetamide group.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S/c1-30-19-12-13-21(31-2)20(16-19)26-22(29)17-32-24-23(18-10-6-5-7-11-18)27-25(28-24)14-8-3-4-9-15-25/h5-7,10-13,16H,3-4,8-9,14-15,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEODMASILQHTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that may influence its biological interactions. The presence of the 2,5-dimethoxyphenyl group and the diazaspiro moiety contributes to its potential as a pharmacological agent.

Anticonvulsant Activity

Research has indicated that derivatives similar to this compound exhibit anticonvulsant properties. A study evaluated various N-substituted acetamides for their efficacy in animal models of epilepsy. The results showed that specific structural modifications could enhance anticonvulsant activity, particularly through interactions with neuronal voltage-sensitive sodium channels .

Antimicrobial Activity

The compound's potential antimicrobial properties have been highlighted in studies assessing its efficacy against various bacterial and fungal strains. Preliminary data suggest that the introduction of specific functional groups can significantly improve antimicrobial activity .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.
  • Ion Channel Modulation : Similar compounds have been shown to modulate ion channels involved in neurotransmission, which is crucial for anticonvulsant effects.
  • Cell Signaling Pathways : It may influence various signaling pathways within cells, affecting cellular responses and functions.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of related compounds:

StudyCompoundBiological ActivityKey Findings
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamideAnticonvulsantEffective in MES test; moderate binding to sodium channels observed.
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideAnticonvulsantShowed significant protection in animal models at various doses.
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamideAntimicrobialDemonstrated encouraging inhibitory efficacy against bacteria and fungi.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Core Structure Key Substituents/Functional Groups Notes
N-(2,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide Diazaspiro[4.6]undeca-diene - 2,5-Dimethoxyphenyl
- Sulfanyl (S) linkage
- Phenyl spiro substituent
Conformationally rigid spiro core; potential for unique binding modes
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole - 2,5-Dimethoxyphenyl
- CF3 on benzothiazole
Lipophilic CF3 group may enhance membrane permeability
N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole - 2,5-Dimethoxyphenyl
- Cl on benzothiazole
Halogen substituent may influence electronic and steric interactions
Compound from Acta Poloniae Pharmaceutica (IR/NMR data) Cyclopentyl-sulfonamide - SO2NH2
- CH2CO
- Aromatic protons
Sulfonyl group distinct from sulfanyl; IR shows C=O at 1681 cm⁻¹

Key Differences and Implications

Core Structure: The diazaspiro core in the main compound introduces rigidity, which may reduce metabolic flexibility but enhance target selectivity compared to benzothiazole derivatives .

Substituent Effects :

  • The 2,5-dimethoxyphenyl group, common across compared compounds, likely improves solubility due to methoxy’s electron-donating nature.
  • Substituents on the benzothiazole ring (e.g., CF3, Cl) in patent compounds are associated with enhanced lipophilicity and bioavailability , whereas the main compound’s phenyl spiro substituent may alter steric bulk.

Linkage Variations :

  • The sulfanyl (S) bridge in the main compound contrasts with direct CH2 or NH linkages in patent analogs (e.g., X = CH2 in EP 3 348 550A1 ). Sulfanyl’s polarizability could influence binding kinetics.

Spectroscopic Signatures :

  • IR data from Acta Poloniae highlights C=O stretches (~1681 cm⁻¹) common to acetamides. The absence of sulfonyl (SO2) groups in the main compound differentiates its spectral profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-Dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide

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